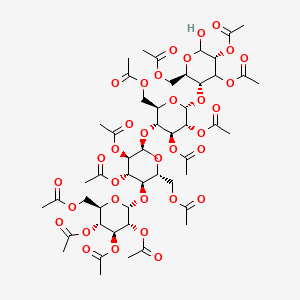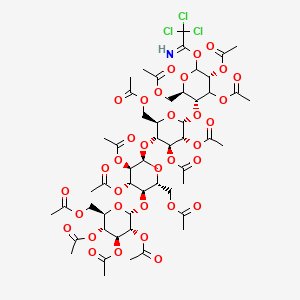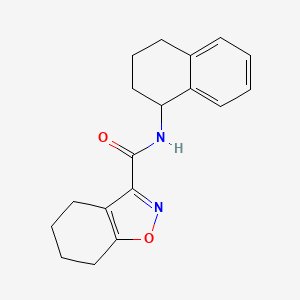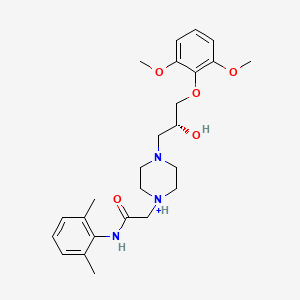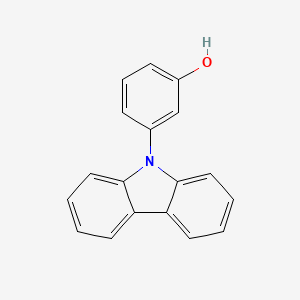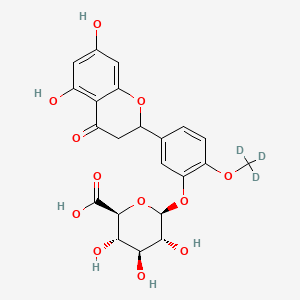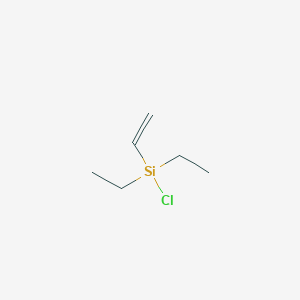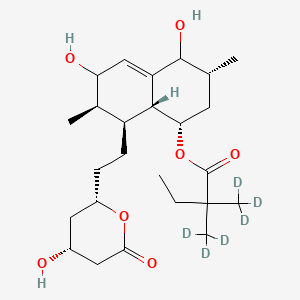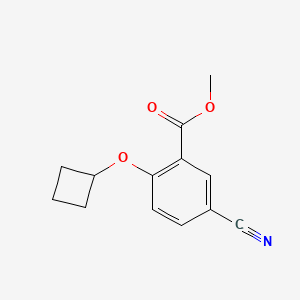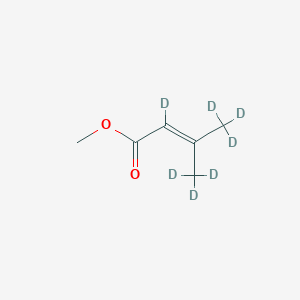![molecular formula C16H24N4O5S B13842421 (Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azido group, a carboxyethyl group, and a dimethylcyclopropanecarbonyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid involves multiple steps, including the introduction of the azido group, the formation of the sulfanyl linkage, and the incorporation of the dimethylcyclopropanecarbonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as sodium azide or other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology
In biological research, the compound can be used as a probe to study enzyme mechanisms or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. The sulfanyl group can form covalent bonds with thiol-containing proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
- (Z)-7-(2-hydroxy-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid
Uniqueness
The presence of the azido group in (Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid makes it unique compared to similar compounds. The azido group allows for specific chemical reactions, such as click chemistry, which are not possible with the amino or hydroxy derivatives. This unique reactivity makes the compound valuable for applications in chemical biology and medicinal chemistry.
Eigenschaften
Molekularformel |
C16H24N4O5S |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid |
InChI |
InChI=1S/C16H24N4O5S/c1-16(2)8-10(16)13(21)18-11(14(22)23)6-4-3-5-7-26-9-12(15(24)25)19-20-17/h6,10,12H,3-5,7-9H2,1-2H3,(H,18,21)(H,22,23)(H,24,25)/b11-6- |
InChI-Schlüssel |
FHKGVNMIGXMDNY-WDZFZDKYSA-N |
Isomerische SMILES |
CC1(CC1C(=O)N/C(=C\CCCCSCC(C(=O)O)N=[N+]=[N-])/C(=O)O)C |
Kanonische SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N=[N+]=[N-])C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


